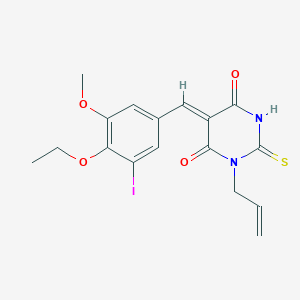
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as Thioflavin T, is a well-known fluorescent dye used in various scientific research applications. Thioflavin T is primarily used for the detection of amyloid fibrils, which are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T to amyloid fibrils results in a characteristic fluorescence emission. The exact mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is still being studied, but it is believed that 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may interfere with the aggregation of amyloid fibrils, potentially leading to the development of new therapeutics for neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has no known biochemical or physiological effects on the human body. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is not a drug and is not used for any medical purposes. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is its high sensitivity and specificity for the detection of amyloid fibrils. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also relatively easy to use and can be detected using various imaging techniques. However, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has some limitations, including its potential toxicity and photobleaching. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T can also bind to other proteins and molecules, potentially leading to false positives in experiments.
Zukünftige Richtungen
There are several future directions for 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T research. One potential direction is the development of new imaging techniques for the detection of amyloid fibrils. Another potential direction is the development of new therapeutics for neurodegenerative diseases based on the mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. Additionally, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may have potential applications in the detection of other protein aggregates, such as prions. Further research is needed to fully understand the potential applications of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T in scientific research.
Synthesemethoden
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is synthesized through the reaction of 2-methylbenzaldehyde and 3,4-dimethylaniline in the presence of sulfur and formaldehyde. The resulting product is then treated with sodium hydroxide and iodine to form 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. The synthesis method is relatively simple and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used for the detection of amyloid fibrils in various scientific research applications. Amyloid fibrils are protein aggregates that are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils, resulting in a characteristic fluorescence emission. This fluorescence emission can be detected using various imaging techniques, such as fluorescence microscopy and spectroscopy. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also used in the development of potential therapeutics for neurodegenerative diseases.
Eigenschaften
Produktname |
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C23H26N2O2S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H26N2O2S/c1-13(2)19-11-17(16(5)10-21(19)27-6)12-20-22(26)25(23(28)24-20)18-8-7-14(3)15(4)9-18/h7-13H,1-6H3,(H,24,28)/b20-12- |
InChI-Schlüssel |
CTXWJRTXYLYPMN-NDENLUEZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3C)OC)C(C)C)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300760.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)